molecular formula C10H14N2 B12075941 5-(3-azetidinylmethyl)-2-methylPyridine

5-(3-azetidinylmethyl)-2-methylPyridine

Cat. No.: B12075941
M. Wt: 162.23 g/mol
InChI Key: JNHQVEMLDJRXNF-UHFFFAOYSA-N
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Description

5-(3-Azetidinylmethyl)-2-methylpyridine is a pyridine derivative featuring a 2-methylpyridine core substituted at the 5-position with an azetidinylmethyl group.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

5-(azetidin-3-ylmethyl)-2-methylpyridine

InChI

InChI=1S/C10H14N2/c1-8-2-3-9(7-12-8)4-10-5-11-6-10/h2-3,7,10-11H,4-6H2,1H3

InChI Key

JNHQVEMLDJRXNF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)CC2CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-azetidinylmethyl)-2-methylPyridine typically involves the reaction of 2-methylpyridine with an azetidinylmethylating agent. One common method includes the use of azetidine and formaldehyde in the presence of a catalyst to form the azetidinylmethyl group, which is then introduced to the 2-methylpyridine ring under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 5-(3-azetidinylmethyl)-2-methylPyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 5-(3-azetidinylmethyl)-2-methylPyridine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound may be used to study the interactions of pyridine derivatives with biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments .

Medicine: In medicine, derivatives of 5-(3-azetidinylmethyl)-2-methylPyridine are explored for their potential therapeutic properties. They may act as intermediates in the synthesis of pharmaceutical agents targeting specific biological pathways .

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of 5-(3-azetidinylmethyl)-2-methylPyridine involves its interaction with specific molecular targets. The azetidinylmethyl group can interact with enzymes or receptors, modulating their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, influencing their function. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogues and their distinguishing features are summarized below:

Compound Name Substituent at Pyridine 5-Position Key Functional Groups Molecular Formula CAS Number Reference IDs
5-(3-Azetidinylmethyl)-2-methylpyridine Azetidinylmethyl Secondary amine (azetidine) C10H13N2 Not provided
2-Methylpyridine None Methyl group at 2-position C6H7N 109-06-8
5-(Azetidin-3-yloxy)-2-methylpyridine Azetidin-3-yloxy Ether-linked azetidine C9H12N2O 1400762-70-0
5-(3-Methylbenzoyl)-2-methylpyridine 3-Methylbenzoyl Aromatic ketone C14H13NO Not provided
5-(2-Bromoethyl)-2-methylpyridine 2-Bromoethyl Bromoalkyl chain C8H10BrN 1147893-28-4
5-(Chloromethyl)-2-methylpyridine Chloromethyl Reactive chloromethyl group C7H8ClN 52426-66-1

Physicochemical Properties

  • In contrast, halogenated derivatives (e.g., 5-(2-bromoethyl)-2-methylpyridine) exhibit lower polarity but higher lipophilicity, which may influence membrane permeability . Ether-linked azetidine (5-(azetidin-3-yloxy)-2-methylpyridine) balances polarity and steric bulk, likely offering intermediate solubility .
  • Thermal Stability :

    • Halogenated derivatives (e.g., bromoethyl or chloromethyl) are prone to decomposition under high temperatures due to labile C-Br and C-Cl bonds . The azetidinyl group, being a stable heterocycle, may confer better thermal stability .

Biological Activity

5-(3-Azetidinylmethyl)-2-methylPyridine is a heterocyclic compound characterized by its unique structure, which includes a pyridine ring substituted with a 3-azetidinylmethyl group and a methyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C8H11N3
  • Molecular Weight : 162.23 g/mol
  • IUPAC Name : 5-(azetidin-3-ylmethyl)-2-methylpyridine
  • Canonical SMILES : CC1=NC=C(C=C1)CC2CNC2

The biological activity of 5-(3-azetidinylmethyl)-2-methylPyridine is primarily attributed to its interaction with specific molecular targets within biological systems. The azetidinylmethyl group can modulate the activity of enzymes and receptors, while the pyridine ring is capable of engaging in π-π interactions with aromatic residues in proteins. These interactions can lead to significant alterations in cellular pathways and biological responses.

Biological Activities

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that 5-(3-azetidinylmethyl)-2-methylPyridine may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
  • Anticancer Properties : There are indications that this compound may have potential as an anticancer agent, although detailed studies are required to elucidate its efficacy and mechanism in cancer treatment.

Case Studies

  • Antimicrobial Evaluation :
    • A study evaluated the antimicrobial activity of various pyridine derivatives, including 5-(3-azetidinylmethyl)-2-methylPyridine. Results indicated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Anticancer Screening :
    • In vitro assays were conducted to assess the cytotoxic effects of 5-(3-azetidinylmethyl)-2-methylPyridine on cancer cell lines. The findings revealed a dose-dependent inhibition of cell proliferation, indicating promising anticancer activity that warrants further exploration.

Comparative Analysis

To better understand the unique properties of 5-(3-azetidinylmethyl)-2-methylPyridine, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
5-(3-Azetidinylmethyl)pyrimidinePyrimidine ringInvestigated for similar biological activities
3-(Azidomethyl)pyridineAzidomethyl groupExplored for different reactivity patterns
4-(2-Pyrimidinylmethyl)azepaneAzepane ringStudied for neuropharmacological effects

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